N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride
Description
N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide hydrochloride is a synthetic small molecule characterized by a spirocyclic amine core (spiro[3.3]heptane) conjugated to a 2-methylbenzothiazole-carboxamide moiety. The hydrochloride salt formulation improves aqueous solubility, a critical feature for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-9-18-11-4-3-10(7-12(11)21-9)15(20)19-14-8-13(17)16(14)5-2-6-16;/h3-4,7,13-14H,2,5-6,8,17H2,1H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFWGWKWHSDDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CC(C34CCC4)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2OS |
| Molecular Weight | 341.78 g/mol |
| CAS Number | 2418680-42-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide; hydrochloride typically involves multi-step organic reactions that include the formation of the spirocyclic structure followed by the introduction of the benzothiazole moiety. The synthesis pathway often utilizes various coupling reactions and protective group strategies to ensure high yield and purity.
Research indicates that compounds similar to N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole have been investigated for their ability to inhibit specific enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation control .
Anticancer Activity
A study evaluated the cytotoxic effects of various benzothiazole derivatives against human liver carcinoma cell lines (HepG2). The results showed that certain derivatives exhibited significant cytotoxicity with low IC50 values, indicating potential as anticancer agents. Although specific data on N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole was not detailed in this study, its structural similarities suggest it may exhibit comparable activities .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting FAAH, leading to increased levels of anandamide, an endocannabinoid that modulates pain and inflammation . This suggests that N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole may also possess anti-inflammatory effects.
Case Studies
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative with a similar scaffold exhibited an IC50 value of 6.525 μM against HepG2 cells, which was significantly lower than that of standard chemotherapeutics like doxorubicin (IC50 = 2.06 μM) .
- Pain Relief Mechanisms : A dual inhibitor targeting both sEH and FAAH has been shown to provide enhanced pain relief in animal models compared to single-target inhibitors. This highlights the potential therapeutic applications of compounds like N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole in managing pain through modulation of endocannabinoid signaling pathways .
Comparison with Similar Compounds
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid ()
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and carboxylic acid group.
- Key Differences : The Boc group enables selective deprotection for further functionalization, while the carboxylic acid enhances solubility. This compound is a precursor for peptide-mimetic drugs .
Benzothiazole and Thiazole Derivatives
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride ()
- Structure : Combines a fluorinated benzothiazole with a dihydrobenzodioxine-carboxamide.
- The dihydrobenzodioxine moiety may confer antioxidant properties .
BMS-354825 (Dasatinib) ()
- Structure: Thiazole-5-carboxamide with aminopyrimidine and methylphenyl groups.
- Key Differences : The thiazole-carboxamide in BMS-354825 targets Src/Abl kinases, while the benzothiazole in the target compound may exhibit distinct selectivity due to increased aromaticity and steric bulk .
Pharmacokinetic and Physicochemical Comparisons
*Inferred from structural analogs.
Research Findings and Mechanistic Insights
- Benzothiazole Pharmacophore : The 2-methylbenzothiazole group is associated with kinase inhibition (e.g., BMS-354825) and CNS activity (e.g., mGluR5 inhibitors like MTEP) . Methyl substitution may mitigate cytochrome P450-mediated metabolism compared to halogenated analogs .
- Salt Formulation : Hydrochloride salts, as seen in the target compound and ’s analog, improve dissolution rates and oral bioavailability, critical for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
